molecular formula C7H13ClFNO2 B1382581 Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride CAS No. 1803606-93-0

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride

Cat. No. B1382581
CAS RN: 1803606-93-0
M. Wt: 197.63 g/mol
InChI Key: OQHUOFNFEZIVBU-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are used as building blocks in organic synthesis and drug discovery due to their presence in biologically active compounds . The presence of a fluorine atom and an ethyl ester group in “Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride” could potentially influence its reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a four-membered azetidine ring with a nitrogen atom, a fluorine atom, and an ethyl ester group attached to the ring. The presence of these functional groups could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Azetidines, due to their strained ring structure, can undergo a variety of chemical reactions. They can participate in ring-opening reactions, substitution reactions, and other transformations . The specific reactivity of “this compound” would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its lipophilicity, while the ethyl ester group could influence its solubility .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride has been utilized in the synthesis of various bioactive compounds. For instance, it has been used in the synthesis of azetidinone derivatives, which have exhibited significant antibacterial and antifungal activities. These compounds were synthesized from Schiff bases of 5-phenyltetrazole, leading to azetidinone derivatives with confirmed structures through various spectroscopic methods (Mohite & Bhaskar, 2011).

Role in Catalytic Asymmetric Reactions

It has also been a key component in the development of catalysts for asymmetric reactions. For example, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, synthesized from related compounds, showed promise as a catalyst for asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity in various reactions (Wang et al., 2008).

Synthesis of Novel Beta-Lactam Antibiotics

This compound has been instrumental in synthesizing intermediates for novel carbapenem antibiotics. The transformation of certain azetidin-2-ones into 4-acetoxy-3-[1-(2-arylamino-1-hydroxy)ethyl]azetidin-2-ones created intermediates essential for the synthesis of these antibiotics (Meegan, Waldron, Keaveny, & Neary, 1997).

Development of Cholesterol Absorption Inhibitors

In the field of medicinal chemistry, derivatives of this compound have been used in the synthesis of potent inhibitors of cholesterol absorption. These compounds were developed considering the probable sites of metabolic oxidation and designed to enhance activity while blocking detrimental oxidation (Rosenblum et al., 1998).

Future Directions

The study of azetidine derivatives is an active area of research due to their presence in biologically active compounds and their utility as building blocks in organic synthesis . Future research on “Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride” could involve exploring its synthesis, reactivity, and potential biological activity.

properties

IUPAC Name

ethyl 2-(azetidin-3-yl)-2-fluoroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6(8)5-3-9-4-5;/h5-6,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHUOFNFEZIVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803606-93-0
Record name 3-Azetidineacetic acid, α-fluoro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803606-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride
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Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride
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Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride
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Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride
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Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride
Reactant of Route 6
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride

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